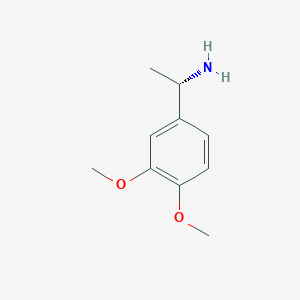

![molecular formula C12H19N3O B1330855 4-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 53461-08-8](/img/structure/B1330855.png)

4-amino-N-[3-(dimethylamino)propyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-amino-N-[3-(dimethylamino)propyl]benzamide" is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. Although the provided papers do not directly discuss "4-amino-N-[3-(dimethylamino)propyl]benzamide," they do provide insights into similar compounds, which can be used to infer the properties and potential applications of the compound .

Synthesis Analysis

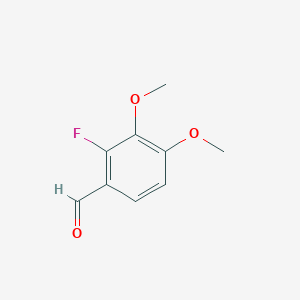

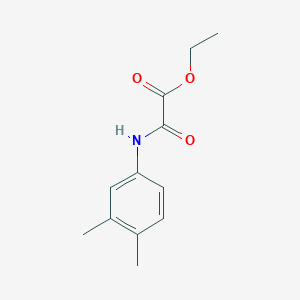

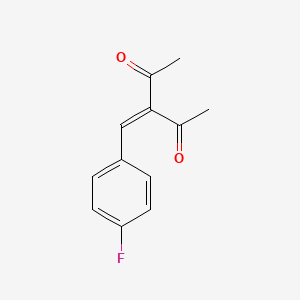

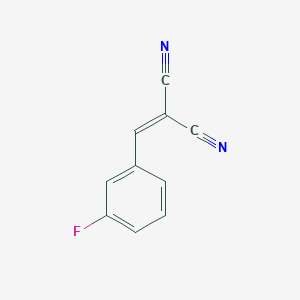

The synthesis of benzamide derivatives typically involves the coupling of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved by using 4-aminophenazone, an anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was based on the structural modification of metoclopramide . These methods suggest that the synthesis of "4-amino-N-[3-(dimethylamino)propyl]benzamide" could also involve the coupling of a dimethylaminopropylamine with a 4-aminobenzoyl chloride under suitable reaction conditions.

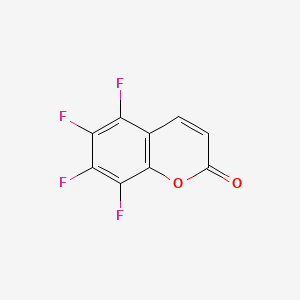

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents on the benzamide moiety can significantly influence the compound's binding affinity to biological targets. For example, the study on 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides showed that these compounds could inhibit histone deacetylases, with some displaying activity in the micromolar range . The molecular structure of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would likely exhibit similar interactions due to the presence of the amino and dimethylaminopropyl groups, which could enhance binding to specific targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the amino group can lead to further derivatization, such as acylation or alkylation, which can alter the compound's biological activity . For instance, the modification of the amino group in 4-amino-N-(1-phenylethyl)benzamide resulted in a loss of anticonvulsant activity . Therefore, the chemical reactivity of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would be an important consideration in the development of new derivatives with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. For example, the lipophilicity and electronic activity of N-(1,1-dimethylpropynyl) benzamide series were found to be important for their activity as mitosis inhibitors in plant cells . The physical and chemical properties of "4-amino-N-[3-(dimethylamino)propyl]benzamide" would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

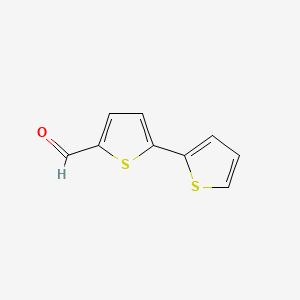

Synthesis and Activity in Anti-Inflammatory Drugs

- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, showed anti-inflammatory activity. Specifically, hydrochloride salts of these compounds demonstrated efficacy without adverse effects on myocardial function (Lynch et al., 2006).

Anticonvulsant Properties

- The N-(substituted)-4-aminobenzamides, including 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), have significant anticonvulsant activities, showing effectiveness in inhibiting pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013).

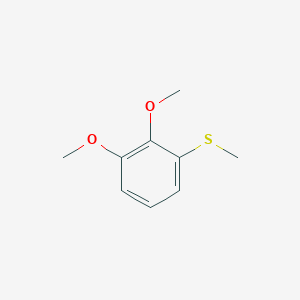

Corrosion Inhibition

- Benzothiazole derivatives, including 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, are synthesized for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors showed high efficiency and stability (Hu et al., 2016).

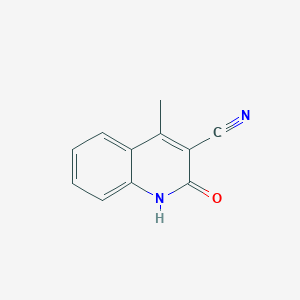

Synthesis and Bioassay Studies

- Substituted-N-(5-cyanopyrimidin-4yl)benzamides, involving 4-aminopyrimidine-5-carbonitrile and aromatic acid derivatives, have been synthesized and screened for antimicrobial and antioxidant activities (Lavanya et al., 2010).

Mitosis Inhibition in Plant Cells

- N-(1,1-dimethylpropynyl) benzamide series, including variations with 3 or 4-position substitutions on the phenyl ring, have shown powerful and selective inhibition of mitosis in plant cells at low concentrations (Merlin et al., 1987).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-N-[3-(dimethylamino)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9,13H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMQIZGAEIBWQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330246 |

Source

|

| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[3-(dimethylamino)propyl]benzamide | |

CAS RN |

53461-08-8 |

Source

|

| Record name | 4-amino-N-[3-(dimethylamino)propyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)